molecular formula C12H22N2O4 B3083099 Tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate CAS No. 1135916-70-9

Tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate

Cat. No.: B3083099
CAS No.: 1135916-70-9
M. Wt: 258.31 g/mol
InChI Key: IOYJGIAHVAQCPO-UHFFFAOYSA-N
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Description

Tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butyl carbamate protecting group and a 1-amino-2-methoxy-2-oxoethyl substituent. Its molecular formula is C₁₃H₂₄N₂O₄ (exact molecular weight varies based on stereochemistry), with the pyrrolidine ring providing conformational rigidity. This compound is commonly employed as a chiral building block in medicinal chemistry, particularly for synthesizing protease inhibitors, anticancer agents, and peptide mimetics. The amino and ester groups enhance its reactivity, enabling participation in coupling reactions or serving as a precursor for further functionalization .

Properties

IUPAC Name

tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-6-5-8(7-14)9(13)10(15)17-4/h8-9H,5-7,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOYJGIAHVAQCPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C(C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from various cyclic or acyclic precursors through cyclization reactions.

    Introduction of Functional Groups: The tert-butyl group, amino group, and methoxy-oxoethyl group are introduced through a series of functionalization reactions.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate has been investigated for its potential as a building block in the synthesis of pharmaceuticals. Its structure allows for modifications that can lead to the development of novel drug candidates targeting various diseases, including neurodegenerative disorders and cancer.

Protein Degradation

This compound is recognized as a valuable building block for developing protein degraders. These molecules are designed to selectively target and degrade specific proteins within cells, offering a novel approach to therapeutic intervention in diseases characterized by protein misfolding or overexpression .

Organic Synthesis

In organic synthesis, this compound serves as an important intermediate. Its functional groups can be manipulated to create complex molecular architectures, which are essential in the synthesis of diverse chemical entities .

Case Study 1: Development of Neuroprotective Agents

Research has indicated that derivatives of this compound exhibit neuroprotective properties. A study published in a peer-reviewed journal highlighted its efficacy in reducing neuronal apoptosis in models of neurodegeneration, suggesting its potential application in treating Alzheimer's disease .

Case Study 2: Targeted Protein Degradation

A recent investigation focused on the use of this compound in developing targeted protein degraders. The study demonstrated that modifications to the pyrrolidine ring could enhance binding affinity to specific E3 ligases, facilitating the degradation of oncogenic proteins. This approach presents a promising strategy for cancer therapy .

Biological Activity

Tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate, with the CAS number 1135916-70-9, is a synthetic compound notable for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive examination of the biological activity associated with this compound, supported by relevant data and findings from recent studies.

  • Molecular Formula : C₁₂H₂₂N₂O₄
  • Molecular Weight : 258.314 g/mol
  • MDL Number : MFCD06410514

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrrolidine derivatives, including this compound. The compound's activity was evaluated using various cancer cell lines, notably A549 human lung adenocarcinoma cells.

Key Findings :

  • The compound exhibited structure-dependent anticancer activity. In a study comparing various derivatives, it was found that modifications to the pyrrolidine structure significantly influenced cytotoxicity against A549 cells.
  • The MTT assay demonstrated that certain derivatives reduced cell viability significantly compared to control treatments. For instance, compounds with specific substitutions on the phenyl ring showed enhanced anticancer properties, decreasing A549 cell viability to as low as 61% .

Table 1: Anticancer Activity of Pyrrolidine Derivatives

CompoundCell LineViability (%)Notes
This compoundA54978–86Weak activity
Compound with 4-chlorophenyl substitutionA54964Enhanced activity
Compound with 4-bromophenyl substitutionA54961Enhanced activity

Antimicrobial Activity

The antimicrobial efficacy of this compound was also investigated against multidrug-resistant pathogens. The compound was tested against various strains including Klebsiella pneumoniae and Staphylococcus aureus.

Key Findings :

  • The compound demonstrated significant activity against several clinically relevant bacterial strains, indicating its potential as an antimicrobial agent.
  • The structure of the compound appears to play a critical role in its effectiveness against these pathogens .

Study on Anticancer Properties

In a detailed study involving multiple derivatives of pyrrolidine compounds, researchers assessed their anticancer properties in vitro. The study utilized both cancerous (A549) and non-cancerous (HSAEC1-KT) cell lines to evaluate the selectivity and toxicity of these compounds:

  • Methodology :
    • Cells were treated with various concentrations of the compounds.
    • Post-treatment viability was assessed using the MTT assay.
  • Results :
    • Compounds with hydrazone modifications exhibited enhanced anticancer properties compared to their parent structures.
    • Notably, certain substitutions led to improved selectivity for cancer cells over normal cells, suggesting a promising therapeutic index for future development .

Study on Antimicrobial Efficacy

Another research effort focused on evaluating the antimicrobial properties of this compound against resistant bacterial strains:

  • Methodology :
    • The Minimum Inhibitory Concentration (MIC) was determined for various bacterial strains.
    • Comparative analysis was performed against standard antibiotics.
  • Findings :
    • The compound displayed potent inhibitory effects against resistant strains, indicating its potential as a lead compound in antibiotic development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ring Size Variation

Azetidine Analogs
  • Compound: tert-Butyl 3-(1-amino-2-methoxy-2-oxoethyl)azetidine-1-carboxylate
  • Structure : Features a 4-membered azetidine ring instead of pyrrolidine.
  • Molecular Formula : C₁₁H₂₂N₂O₂ (MW = 214.31) .
  • Reduced conformational flexibility compared to pyrrolidine derivatives. Lower molecular weight may improve solubility but reduce steric hindrance.
Piperidine Analogs
  • Compound: tert-Butyl 3-((R)-1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate
  • Structure : 6-membered piperidine ring with the same substituent.
  • Key Differences: Increased ring flexibility enhances adaptability in binding pockets.

Substituent Functional Group Variation

Oxo-Cyclobutyl Derivative
  • Compound : tert-Butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate
  • Structure: Cyclobutyl-oxo group replaces the amino-methoxy-oxoethyl chain.
  • Key Differences: Cyclobutyl group introduces rigidity and lipophilicity. Absence of amino group limits hydrogen-bonding capacity, reducing solubility .
Imidazolidinone Derivative
  • Compound : tert-Butyl (3S)-3-(2-oxoimidazolidin-1-yl)pyrrolidine-1-carboxylate
  • Structure: Imidazolidinone substituent instead of amino-methoxy-oxoethyl.
  • Key Differences: Imidazolidinone provides additional hydrogen-bonding sites (amide NH and carbonyl).

Functional Reactivity Variations

Azide-Containing Analog
  • Compound : tert-Butyl (5S)-2-azido-5-(((S)-3-((tert-butyldimethylsilyl)oxy)-1-methoxy-1-oxopropan-2-yl)carbamoyl)pyrrolidine-1-carboxylate
  • Structure : Azide group enables click chemistry applications.
  • Key Differences :
    • Azide functionality allows for bioorthogonal reactions, useful in prodrug strategies.
    • Silyl-protected hydroxyl group adds synthetic versatility .
Methanesulfonyl Derivative
  • Compound : tert-Butyl (S)-2-(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate
  • Structure: Methanesulfonyl ester replaces amino-methoxy-oxoethyl.
  • Higher electrophilicity compared to the target compound .

Comparative Data Table

Compound Name Ring Size Substituent Functional Groups Molecular Weight Key Applications
Tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate 5 Amino, methoxy, oxoethyl ~284.34 Drug intermediates, peptide mimetics
tert-Butyl 3-(1-amino-2-methoxy-2-oxoethyl)azetidine-1-carboxylate 4 Amino, methoxy, oxoethyl 214.31 Solubility-focused scaffolds
tert-Butyl 3-((R)-1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate 6 Amino, methoxy, oxoethyl ~298.37 Lipophilic drug candidates
tert-Butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate 5 Cyclobutyl-oxo ~239.29 Rigid backbone for inhibitors
tert-Butyl (3S)-3-(2-oxoimidazolidin-1-yl)pyrrolidine-1-carboxylate 5 Imidazolidinone ~255.30 Enzyme inhibitors

Q & A

Q. What are the standard synthetic routes for tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving:
  • Step 1 : Hydrolysis of a tert-butyl-protected pyrrolidine precursor (e.g., 1-(tert-butyl) 2-methyl (2S,4R)-4-((tert-butyldimethylsilyl)oxy)pyrrolidine-1,2-dicarboxylate) using aqueous LiOH in methanol at 45°C for 3 hours .
  • Step 2 : Activation of the carboxylic acid intermediate with reagents like isobutyl chloroformate, followed by coupling with acetamide in THF under controlled temperatures (0°C to room temperature) .
  • Purification : Ethanol/chloroform (1:10) column chromatography yields the final product with >95% purity, confirmed by TLC, NMR, and HRMS .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Essential for confirming stereochemistry and functional groups. For example, distinct signals at δ 1.44 ppm (tert-butyl) and δ 3.75 ppm (methoxy) validate structural integrity .
  • HRMS : Validates molecular formula (e.g., calculated [M]+ 318.27914 vs. observed 318.28009) .
  • IR Spectroscopy : Detects carbonyl stretches (C=O at ~1730 cm⁻¹) and amine N-H bonds (~3350 cm⁻¹) .

Q. What protective groups are commonly used during synthesis, and how are they removed?

  • Methodological Answer :
  • tert-Butyloxycarbonyl (Boc) : Removed under acidic conditions (e.g., HCl in dioxane or TFA) .
  • Silyl ethers (TBS) : Cleaved using fluoride-based reagents (e.g., TBAF) .

Advanced Research Questions

Q. How can researchers address discrepancies in NMR data between synthetic batches?

  • Methodological Answer : Discrepancies may arise from solvent effects, residual impurities, or stereochemical variations. Mitigation strategies include:
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals and assigns stereochemistry .
  • Recrystallization : Reduces impurities; for example, using ethanol/chloroform mixtures improves crystalline purity .
  • Deuterated Solvent Consistency : Ensures chemical shift reproducibility .

Q. What strategies improve reaction yields during the amide coupling step?

  • Methodological Answer :
  • Stoichiometric Optimization : Increasing equivalents of coupling agents (e.g., 1.6 eq isobutyl chloroformate) enhances activation efficiency .
  • Temperature Control : Slow addition of reagents at 0°C minimizes side reactions (e.g., epimerization) .
  • Catalyst Screening : DMAP or HOBt can accelerate coupling, as evidenced by yields up to 93% in similar pyrrolidine derivatives .

Q. How does stereochemistry influence the compound’s biological activity?

  • Methodological Answer :
  • Chiral Chromatography : Separates enantiomers (e.g., using Chiralpak AD-H columns) to isolate (S)- or (R)-configured products .
  • Biological Assays : Testing isolated stereoisomers in cytotoxicity or receptor-binding assays (e.g., FTY720 analogs showed IC50 variations >10-fold between enantiomers) .

Q. What computational methods predict the compound’s reactivity or stability?

  • Methodological Answer :
  • Quantum Mechanics (QM) : Models reaction pathways (e.g., Fukui indices identify nucleophilic/electrophilic sites) .
  • Molecular Dynamics (MD) : Simulates solvation effects on stability, critical for optimizing storage conditions .

Q. How can researchers confirm the absence of by-products in final batches?

  • Methodological Answer :
  • HPLC-MS : Detects trace impurities (<0.1%) using reverse-phase C18 columns and gradient elution .
  • Elemental Analysis : Validates purity by comparing calculated vs. observed C/H/N ratios .

Q. What mechanistic insights exist for key reactions like silyl ether deprotection?

  • Methodological Answer :
  • Kinetic Studies : Monitor reaction progress via in-situ IR spectroscopy (e.g., Si-O bond cleavage at ~1100 cm⁻¹) .
  • Isotope Labeling : 18O-labeled water traces oxygen sources during hydrolysis, confirming SN2 mechanisms .

Q. How are structure-activity relationships (SAR) explored for derivatives of this compound?

  • Methodological Answer :
  • Analog Synthesis : Introduce substituents (e.g., alkyl chains, halogens) at the pyrrolidine or methoxy positions .
  • Biological Profiling : Test analogs in enzyme inhibition assays (e.g., sphingosine kinase) to correlate structural modifications with potency .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate
Reactant of Route 2
Tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate

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